molecular formula C16H10Cl2N2O2S2 B2618782 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide CAS No. 476627-01-7

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide

Cat. No. B2618782
CAS RN: 476627-01-7
M. Wt: 397.29
InChI Key: AAHYWNULUOWWQB-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound A" in scientific literature.

Mechanism Of Action

Compound A exerts its biological effects by inhibiting the activity of the enzyme PDK1. PDK1 is a key regulator of cellular metabolism, and its inhibition can lead to a decrease in glucose uptake and metabolism, ultimately leading to cell death. In addition, Compound A has been found to induce apoptosis in cancer cells, further contributing to its potential as an anticancer agent.
Biochemical and Physiological Effects:
Compound A has been found to have several biochemical and physiological effects, including inhibition of PDK1 activity, induction of apoptosis in cancer cells, and inhibition of glucose uptake and metabolism. In addition, it has been found to exhibit good electrical conductivity, making it a potential candidate for use in electronic devices.

Advantages And Limitations For Lab Experiments

One of the main advantages of Compound A is its potential as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, making it a promising candidate for further development. However, one of the main limitations of Compound A is its relatively low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several potential future directions for research on Compound A. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Another area of interest is the development of new derivatives of Compound A with improved solubility and potency. In addition, further research is needed to fully understand the mechanism of action of Compound A and its potential applications in various fields.

Synthesis Methods

Compound A can be synthesized using a multi-step process involving the reaction of 2,5-dichlorothiophene-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-acetyl-4-phenyl-1,3-thiazole-2-amine. The final product is obtained after purification through column chromatography.

Scientific Research Applications

Compound A has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Compound A has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In biochemistry, Compound A has been studied for its mechanism of action. It has been found to inhibit the activity of the enzyme PDK1, which plays a crucial role in the regulation of cellular metabolism. By inhibiting PDK1, Compound A can potentially be used to treat metabolic disorders such as diabetes and obesity.
In materials science, Compound A has been studied for its potential applications as a semiconducting material. It has been found to exhibit good electrical conductivity and can potentially be used in the development of electronic devices.

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2S2/c1-8(21)13-12(9-5-3-2-4-6-9)19-16(24-13)20-15(22)10-7-11(17)23-14(10)18/h2-7H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHYWNULUOWWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=C(SC(=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide

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